N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide
Description
N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide (CAS 206445-82-1) is a brominated thiazole derivative functionalized with a 4-methylbenzyl group and an acetamide moiety. This compound is notable for its structural complexity, which combines a heterocyclic thiazole core with halogen and aromatic substituents.
Properties
IUPAC Name |
N-[2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-8-3-5-10(6-4-8)7-11-12(15-9(2)17)16-13(14)18-11/h3-6H,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDFXHFHCBDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 2-position using a brominating agent such as bromine or N-bromosuccinimide.
Substitution with 4-Methylbenzyl Group: The brominated thiazole is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the 4-methylbenzyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms of the compound.
Acylation and Alkylation Reactions: The amide group can participate in acylation or alkylation reactions to form new amide or alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The thiazole ring and its substituents can modulate the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s thiazole ring is substituted at positions 2 (bromine), 4 (acetamide), and 5 (4-methylbenzyl). Below is a comparison with structurally related analogs:
Table 1: Structural Comparison of Thiazole and Thiadiazole Derivatives
Pharmacological Potential
While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:
- Thiadiazole derivatives are often investigated for antimicrobial or anticancer activity due to their electron-deficient cores .
- Pyrazole-thiazole hybrids (e.g., the compound in ) are studied for anti-inflammatory and kinase inhibitory effects .
- The bromine in the target compound could act as a leaving group in prodrug designs or enhance halogen bonding in target interactions.
Challenges and Opportunities
- Synthesis : Bromination of the thiazole ring may require harsh conditions, complicating yield optimization.
- Structural Optimization : Replacing the bromine with other halogens (e.g., chlorine) or the 4-methylbenzyl group with polar substituents could improve solubility and bioavailability.
Biological Activity
N-(2-Bromo-5-(4-methylbenzyl)thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring with a bromo and a 4-methylbenzyl substituent, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is believed to derive from its interaction with various biological targets such as enzymes and receptors. The thiazole ring enhances binding affinity due to its electron-withdrawing properties, which can modulate the compound's interaction with biological macromolecules .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. The mechanism of action likely involves the inhibition of bacterial lipid biosynthesis, similar to other thiazole derivatives. Preliminary studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 |
| 2 | Escherichia coli | 25 |
| 3 | Candida albicans | 15 |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF7 cells, it was found that:
- IC50 value was determined to be 10 µM , indicating moderate potency.
- The compound induced apoptosis in cancer cells, confirmed by annexin V-FITC staining.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of specific substituents on the thiazole ring significantly influences the biological activity. For example, the bromo group at position 2 enhances antimicrobial efficacy, while the 4-methylbenzyl group contributes to anticancer activity by increasing lipophilicity and improving cellular uptake .
Table 2: SAR Analysis of Thiazole Derivatives
| Substituent | Activity Type | Effect on Activity |
|---|---|---|
| Bromo (Br) | Antimicrobial | Increased potency |
| Methyl (CH3) | Anticancer | Enhanced cell permeability |
| Acetamide (NHCOCH3) | General bioactivity | Improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
